![molecular formula C16H21ClN2O2 B2879909 6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide CAS No. 1384658-08-5](/img/structure/B2879909.png)
6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as CPOP and belongs to the class of pyridine carboxamides. The chemical structure of CPOP is shown below:
作用机制
The mechanism of action of CPOP is not fully understood, but it is believed to involve modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels and other signaling pathways in the brain. CPOP has been shown to enhance the activity of the sigma-1 receptor, leading to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects:
CPOP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can lead to improved mood and cognitive function. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. In addition, CPOP has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of CPOP is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. However, one limitation of CPOP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are a number of potential future directions for research on CPOP. One area of interest is the development of new therapeutic agents based on the structure of CPOP. Another area of interest is the study of the sigma-1 receptor and its role in various physiological and pathological processes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CPOP, including its metabolism and distribution in the body.
合成方法
The synthesis of CPOP is a multistep process that involves several chemical reactions. The first step involves the reaction between 6-chloronicotinic acid and cyclopentylamine to form 6-chloro-N-cyclopentylpyridine-3-carboxamide. This intermediate is then reacted with 2,3-epoxypropanol to form 6-chloro-N-cyclopentyl-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide (CPOP).
科学研究应用
CPOP has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is found in the brain and other tissues. The sigma-1 receptor has been implicated in a number of physiological processes, including pain perception, memory, and mood regulation. CPOP has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
属性
IUPAC Name |
6-chloro-N-cyclopentyl-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-15-8-7-12(10-18-15)16(20)19(13-4-1-2-5-13)11-14-6-3-9-21-14/h7-8,10,13-14H,1-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPZSWZRRUPMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2CCCO2)C(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

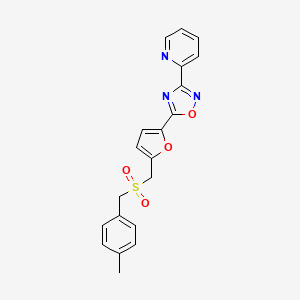
![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)
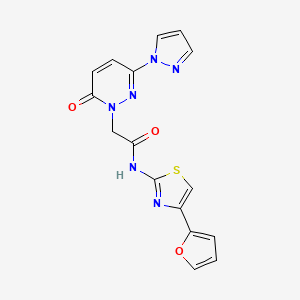

![(2E)-3-(3-nitrophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2879834.png)
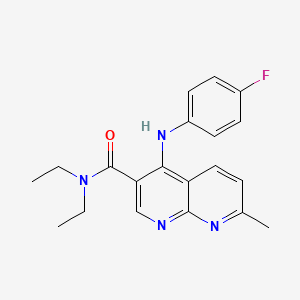
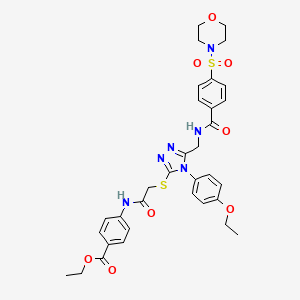
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)
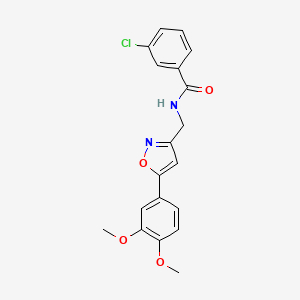
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)
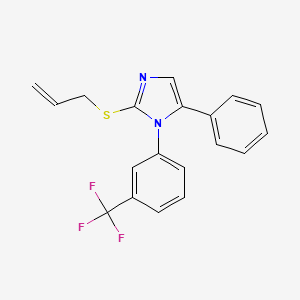
![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)